molecular formula C19H19N3O2 B11564084 methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate

methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate

Cat. No.: B11564084
M. Wt: 321.4 g/mol
InChI Key: OYTOQEXVYWQHNT-UHFFFAOYSA-N
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Description

Methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate is a complex organic compound that features a benzoate ester linked to a cyclohepta[b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate typically involves multi-step organic reactions. One common route includes the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods at room temperature or elevated temperatures with stirring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the cyano group or other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine or alcohol derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its biological activity and potential as a pharmaceutical agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may find applications in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanoacetamide derivatives and cyclohepta[b]pyridine analogs. These compounds share structural features and may exhibit similar chemical reactivity and biological activity .

Uniqueness

Methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

methyl 4-(2-amino-3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-4-yl)benzoate

InChI

InChI=1S/C19H19N3O2/c1-24-19(23)13-9-7-12(8-10-13)17-14-5-3-2-4-6-16(14)22-18(21)15(17)11-20/h7-10H,2-6H2,1H3,(H2,21,22)

InChI Key

OYTOQEXVYWQHNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=C(C(=NC3=C2CCCCC3)N)C#N

Origin of Product

United States

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